2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide involves the reaction of pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-3-ylmethanamine to yield the desired product . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Scientific Research Applications
2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-N-(pyridin-3-ylmethyl)nicotinamide can be compared to other similar compounds, such as:
2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide: This compound has a similar structure but differs in the position of the pyridinyl group.
2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide: This compound also has a similar structure but with the pyridinyl group in the 4-position.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(4-2-6-15-11)12(17)16-8-9-3-1-5-14-7-9/h1-7H,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXAMNFZJCGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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